molecular formula C23H21N3O3S2 B2356770 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1252929-96-6

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2356770
CAS No.: 1252929-96-6
M. Wt: 451.56
InChI Key: KQPXJEPOHZSUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a high-purity synthetic compound supplied for research applications. This molecule features a complex thieno[3,2-d]pyrimidinone core structure, which is synthetically modified at multiple positions to yield specific physicochemical properties. The molecular formula is C 23 H 21 N 3 O 3 S 2 with a molecular weight of 451.6 g/mol . The compound belongs to a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. The core thienopyrimidine scaffold is known to serve as a privileged structure in pharmaceutical development, with documented potential for interacting with various biological targets. The specific structural features of this analog—including the 3-methoxybenzyl substitution at the N-3 position of the pyrimidine ring and the (3-methylphenyl)acetamide group connected via a sulfanyl linker—suggest potential investigation as a kinase inhibitor or modulator of enzymatic activity . Researchers may employ this compound as a key intermediate in synthetic organic chemistry or as a biochemical tool for probing structure-activity relationships in related compound series. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols appropriate for synthetic organic compounds of unknown biological activity.

Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-5-3-7-17(11-15)24-20(27)14-31-23-25-19-9-10-30-21(19)22(28)26(23)13-16-6-4-8-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXJEPOHZSUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule characterized by its thieno[3,2-d]pyrimidine core and various functional groups. This unique structure suggests potential biological activities, particularly in antimicrobial and antitumor domains. The molecular formula is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 467.6 g/mol .

The biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Derivatives of thieno[3,2-d]pyrimidine have shown moderate to good antibacterial effects against both gram-positive and gram-negative bacteria. This activity is likely due to the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
  • Antitumor Activity : The compound exhibits significant anticancer properties in various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives.

Antimicrobial Studies

A study demonstrated that the compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Antitumor Studies

In vitro assays revealed that this compound exhibited cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like Sorafenib .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamideThieno[3,2-d]pyrimidine core with chloro substitutionAntitumor and antimicrobial
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamideSimilar thieno core with methoxy substitutionAntimicrobial
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(methylphenyl)acetamideThieno core with methyl substitutionAntitumor activity

Case Studies

  • Cytotoxicity Evaluation : In a study involving various tumor cell lines, this compound demonstrated selective cytotoxicity towards M-HeLa cells while exhibiting low toxicity towards normal liver cells (Chang liver). This selectivity index indicates its potential for targeted cancer therapy .
  • Synthesis and Characterization : The synthesis involves multi-step reactions including cyclization to form the thieno core and subsequent functionalization with methoxy groups and acetamide moieties. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents and core modifications. These variations impact solubility, binding affinity, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Thieno[3,2-d]pyrimidinone 3-(3-Methoxybenzyl), N-(3-methylphenyl) C₂₄H₂₁N₃O₃S₂ High lipophilicity due to aromatic methoxy and methyl groups; potential kinase inhibition
2-[(3-Butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3-Butyl, N-(3-chloro-4-methoxyphenyl) C₂₃H₂₃ClN₄O₃S₂ Chlorine atom enhances electronegativity; methoxy group improves solubility
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide Thieno[2,3-d]pyrimidinone 3-Ethyl, 5,6-dimethyl, N-(3-methoxyphenyl) C₂₁H₂₃N₃O₃S₂ Methyl/ethyl groups increase steric hindrance; methoxy phenyl enhances metabolic stability
N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidinone Cyclopropyl, fluoro-iodophenyl C₂₆H₂₃FIN₅O₄ Halogenated aryl groups improve target binding; cyclopropyl enhances rigidity

Key Structural Differences and Implications

Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core (vs. thieno[2,3-d] or pyrido[4,3-d] in others) alters electron distribution, affecting interactions with enzymatic targets like kinases or proteases .

Substituent Effects :

  • 3-Methoxybenzyl (target) vs. 3-butyl : The methoxy group offers better π-π stacking than the alkyl chain, favoring aromatic binding pockets.
  • N-(3-Methylphenyl) (target) vs. N-(3-chloro-4-methoxyphenyl) : The chloro-methoxy group increases polarity but may reduce cell permeability compared to the methyl group.

Biological Activity: Thienopyrimidinones with sulfanyl-acetamide linkers (target, ) show promise as kinase inhibitors due to their ability to mimic ATP-binding motifs. The pyrido[4,3-d]pyrimidinone analog demonstrated enhanced inhibitory activity against tyrosine kinases, attributed to its halogenated aryl group and rigid core.

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

3-Amino-5-arylthiophene derivatives undergo cyclocondensation with carbonyl-containing reagents to form the fused pyrimidine ring. For example, treatment of 3-amino-5-(4-chlorophenyl)thiophene (11a ) with formamide at 180°C yields thieno[3,2-d]pyrimidin-4(3H)-one (12 ) with 76–97% efficiency. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Scheme 1).

Scheme 1 : Cyclocondensation of 3-amino-5-arylthiophene with formamide.
$$\text{3-Amino-5-arylthiophene} + \text{HCONH}_2 \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidin-4-one}$$

Thorpe-Ziegler Cyclization

Alternative routes employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile intermediates undergo base-mediated ring closure. Abdel Hamid et al. demonstrated this approach using ethyl 2-cyano-3-(methylthio)acrylate, which cyclizes in sodium ethoxide to yield thieno[3,2-d]pyrimidin-4-one derivatives.

Functionalization at Position 2: Sulfanyl-Acetamide Installation

The sulfanyl-acetamide side chain is appended through a two-step sequence:

Chlorination at Position 2

The pyrimidinone intermediate undergoes chlorination using phosphorus oxychloride (POCl$$_3$$) at reflux (110°C) to introduce a leaving group. This step generates 2-chlorothieno[3,2-d]pyrimidin-4-one (15 ) with 85–90% yield.

Nucleophilic Substitution with Mercaptoacetamide

2-Chloro intermediate 15 reacts with 2-mercapto-N-(3-methylphenyl)acetamide (16 ) in tetrahydrofuran (THF) using triethylamine (Et$$_3$$N) as a base. The thiolate anion displaces chloride, yielding the target compound with 70–78% efficiency.

Scheme 2 : Sulfanyl-acetamide installation via nucleophilic substitution.
$$\text{2-Chloropyrimidinone} + \text{HS-CH}2\text{C(O)NH-(3-methylphenyl)} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound}$$

Optimization and Challenges

Reaction Condition Optimization

  • Temperature Control : Cyclocondensation requires high temperatures (180°C), whereas alkylation and substitution proceed optimally at 60–80°C.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates, while THF improves nucleophilic substitution yields.

Purification Strategies

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates intermediates.
  • Recrystallization : Final product purity is achieved via recrystallization from ethanol/water (4:1).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Reference
Core Formation Cyclocondensation Formamide, 180°C 76–97
N-Alkylation Alkylation 3-Methoxybenzyl chloride, K$$2$$CO$$3$$, DMF 65–72
Chlorination POCl$$_3$$ Reflux POCl$$_3$$, 110°C 85–90
Sulfanyl Addition Nucleophilic Substitution 16 , Et$$_3$$N, THF 70–78

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by functionalization. Key steps include:

  • Sulfanyl group introduction : Use of potassium carbonate as a base in ethanol or DMF at 60–80°C for 12–24 hours to ensure regioselectivity .
  • Acetamide coupling : Employing coupling agents like HATU or EDCI in DMSO or acetonitrile under nitrogen atmosphere to minimize side reactions .
  • Purification : HPLC or column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to achieve >95% purity .

Q. Which characterization techniques are critical for confirming its structural integrity?

A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxybenzyl and methylphenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions often arise from assay variability or structural analogs. To address this:

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds .
  • Compare analogs : Evaluate substituent effects; e.g., 3-methoxybenzyl vs. 3,5-dimethylphenyl groups may alter target binding .
  • Validate via orthogonal methods : Combine in vitro enzyme inhibition (e.g., kinase assays) with cellular viability tests .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this scaffold?

SAR studies require systematic modifications:

  • Substituent scanning : Replace the 3-methoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects .
  • Bioisosteric replacements : Swap the thieno-pyrimidine core with benzofuro-pyrimidine to assess ring system impact on potency .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like EGFR or PARP .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

Metabolic vulnerabilities often stem from ester or sulfide groups. Mitigation approaches include:

  • Isotere replacement : Substitute the sulfanyl linker with a sulfone or methylene group to reduce oxidation .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .
  • Prodrug design : Mask the acetamide as a phosphate ester for enhanced solubility and delayed hydrolysis .

Q. What experimental designs are recommended for identifying its primary biological targets?

Target deconvolution requires multi-modal approaches:

  • Chemoproteomics : Use photoaffinity probes derived from the compound to capture interacting proteins in live cells .
  • CRISPR-Cas9 screens : Perform genome-wide knockouts to identify genes whose loss confers resistance to the compound .
  • Thermal shift assays : Monitor protein thermal stability changes in lysates upon compound binding .

Q. How can researchers optimize selectivity against off-target kinases?

Kinase selectivity is critical for minimizing toxicity. Strategies include:

  • ATP-binding site profiling : Compare binding modes in kinase panels (e.g., DiscoverX) to identify selectivity filters .
  • Allosteric modulation : Introduce bulkier substituents (e.g., 4-acetamidophenyl) to restrict access to conserved ATP pockets .
  • Dynamic modeling : Use molecular dynamics simulations to predict time-dependent interactions with kinase hinge regions .

Q. What in vitro models best predict in vivo efficacy for this compound’s anticancer potential?

Prioritize models that mimic tumor microenvironments:

  • 3D spheroids : Use patient-derived glioblastoma spheroids to assess penetration and hypoxia resistance .
  • Co-culture systems : Include stromal cells (e.g., fibroblasts) to evaluate immune modulation and cytokine release .
  • PDX models : Validate efficacy in murine xenografts with humanized liver for accurate metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.